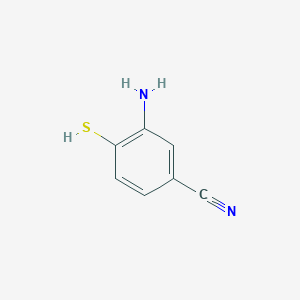

3-amino-4-sulfanylbenzonitrile

Description

3-Amino-4-sulfanylbenzonitrile is a benzonitrile derivative featuring an amino (-NH₂) group at the 3-position and a sulfanyl (-SH) group at the 4-position of the benzene ring. The molecular formula is C₇H₅N₂S, with a molecular weight of 149.19 g/mol. This compound’s unique structure suggests applications in pharmaceuticals (e.g., as a precursor for thiol-based inhibitors) and materials science (e.g., coordination chemistry) .

Properties

IUPAC Name |

3-amino-4-sulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEDABGJILXBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chlorobenzonitrile, is reacted with thiourea to introduce the sulfanyl group, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production methods for 3-amino-4-sulfanylbenzonitrile often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-sulfanylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are employed.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-amino-4-sulfanylbenzonitrile exhibit promising antimicrobial properties. For example, research on related compounds has shown that they can effectively inhibit biofilm formation by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. These bacteria are known for their resistance to conventional antibiotics, making the discovery of new antimicrobial agents critical.

Case Study: Biofilm Inhibition

- Objective : To evaluate the antibiofilm activity of synthesized derivatives.

- Methodology : The study involved synthesizing various derivatives and testing their efficacy against bacterial strains using methods like crystal violet staining and microscopy.

- Results : Compounds exhibited moderate to significant antimicrobial activity, with some showing maximum effectiveness in inhibiting biofilm formation. Notably, compound PI3 demonstrated the highest activity against both bacterial strains tested .

Neuropharmacology

This compound has also been investigated for its role in neuropharmacology, particularly concerning serotonin transporters. Its derivatives are used as radiolabeled compounds in positron emission tomography (PET) studies to visualize serotonin transporter binding in the brain.

Case Study: PET Imaging Studies

- Objective : To assess cerebral serotonin transporter binding using carbon-11 labeled derivatives.

- Methodology : Participants underwent PET scans with 11C-labeled this compound to investigate its binding potential in various brain regions.

- Results : The study found significant differences in serotonin transporter binding among different user groups (e.g., MDMA users versus controls), indicating potential applications in understanding drug effects on serotonergic systems .

Given its antimicrobial and neuropharmacological properties, future research may focus on:

- Developing novel antimicrobial agents based on the structure of this compound to combat antibiotic-resistant infections.

- Further exploring its role in neuroimaging to better understand psychiatric disorders and the effects of recreational drugs on serotonin systems.

Mechanism of Action

The mechanism of action of 3-amino-4-sulfanylbenzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(4-Aminophenyl)benzonitrile (CAS: 443998-73-0)

Molecular Formula: C₁₃H₁₀N₂ Molecular Weight: 194.23 g/mol Key Functional Groups: Benzonitrile core, 4-aminophenyl substituent. Comparison:

- The amino group is attached to a phenyl ring rather than directly to the benzonitrile core, reducing electronic conjugation with the nitrile group.

- Lacks the sulfanyl (-SH) group, making it less reactive toward nucleophilic substitution or oxidation compared to 3-amino-4-sulfanylbenzonitrile.

- Higher molecular weight due to the additional phenyl ring. Safety Notes: Requires caution in handling (e.g., respiratory and dermal irritation risks) .

3-Amino-4-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide (CAS: 646039-86-3)

Molecular Formula: C₁₄H₁₂F₃N₃O₂S (inferred from structure) Molecular Weight: ~349.33 g/mol Key Functional Groups: Sulfonamide (-SO₂NH-), trifluoromethyl (-CF₃), methyl (-CH₃), and amino (-NH₂). Comparison:

- The sulfonamide group replaces the sulfanyl (-SH) group, enhancing stability but reducing nucleophilicity.

- The trifluoromethyl group increases lipophilicity and metabolic resistance, which is absent in this compound.

- The methyl group at position 4 sterically hinders interactions compared to the smaller sulfanyl group.

Applications : Sulfonamides are widely used in antibiotics; this compound’s trifluoromethyl group may optimize pharmacokinetics .

4-(1-{[3-(Methylsulfanyl)phenyl]amino}ethyl)benzonitrile

Molecular Formula: C₁₆H₁₆N₂S Molecular Weight: 268.38 g/mol Key Functional Groups: Methylsulfanyl (-S-CH₃), benzonitrile, ethylamino linker. Comparison:

- The methylsulfanyl group (thioether) is less reactive than the sulfanyl (-SH) group, preventing disulfide formation.

- Higher molecular weight (268.38 vs. 149.19 g/mol) impacts solubility and diffusion rates .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity: The sulfanyl (-SH) group in this compound enables disulfide bond formation and metal chelation, unlike the sulfonamide or thioether groups in analogues .

- Pharmacological Potential: Sulfonamide derivatives (e.g., ’s compound) exhibit better metabolic stability, while thiol-containing compounds (like the target) may target cysteine residues in enzymes .

Biological Activity

3-Amino-4-sulfanylbenzonitrile, also known as 4-amino-3-mercaptobenzonitrile, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C7H6N2S

- IUPAC Name : 4-amino-3-mercaptobenzonitrile

This structure features an amino group (-NH2), a mercapto group (-SH), and a nitrile group (-CN) attached to a benzene ring, contributing to its reactivity and biological interactions.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness comparable to standard antibiotics in inhibiting the growth of Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Investigations into its anticancer properties suggest that this compound may induce apoptosis in cancer cells, although specific pathways and mechanisms remain under study.

- Serotonin Transporter Interaction : A notable study utilized positron emission tomography (PET) imaging to assess the binding potential of carbon-labeled derivatives of this compound in the human brain. The results indicated significant occupancy of the serotonin transporter (SERT), suggesting potential implications for mood disorders and treatment strategies .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino and mercapto groups can form hydrogen bonds with various biomolecules, influencing biochemical pathways.

- Metal Ion Coordination : The compound can coordinate with metal ions, which may enhance its biological activity through the formation of metal-ligand complexes.

- Nucleophilic Reactions : The nitrile group is capable of participating in nucleophilic addition reactions, leading to the formation of new chemical entities that may exhibit distinct biological properties.

Case Studies

- Antimicrobial Activity Assessment :

-

PET Imaging Studies :

- A PET study involving young adult drug users revealed that carbon-labeled derivatives of this compound effectively measured SERT occupancy in different brain regions. This study provided insights into the compound's potential role in modulating serotonin levels, relevant for treating depression and anxiety disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Mercaptobenzonitrile | Lacks amino group; less reactive | Limited antimicrobial activity |

| 4-Aminobenzonitrile | Lacks mercapto group; limited reactivity | Minimal antibacterial properties |

| 3-Amino-4-mercaptobenzonitrile | Positional isomer; different reactivity | Potential anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.